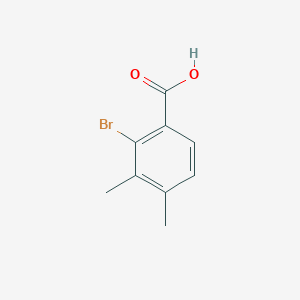

2-Bromo-3,4-dimethylbenzoic acid

描述

2-Bromo-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are substituted by a bromine atom and two methyl groups, respectively

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of a Grignard reagent. In this approach, 3,4-dimethylbenzoyl chloride is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then treated with bromine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

2-Bromo-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

Substitution: 2-Amino-3,4-dimethylbenzoic acid, 2-Methoxy-3,4-dimethylbenzoic acid.

Reduction: 2-Bromo-3,4-dimethylbenzyl alcohol, 2-Bromo-3,4-dimethylbenzaldehyde.

Oxidation: 2-Bromo-3,4-dimethylterephthalic acid.

科学研究应用

2-Bromo-3,4-dimethylbenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

作用机制

The mechanism of action of 2-bromo-3,4-dimethylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 2-Bromo-4-methylbenzoic acid

- 3-Bromo-4-methylbenzoic acid

- 2-Bromo-5-methylbenzoic acid

Uniqueness

2-Bromo-3,4-dimethylbenzoic acid is unique due to the presence of two methyl groups adjacent to the bromine atom. This structural feature influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom also makes it a valuable intermediate for further functionalization through substitution reactions.

生物活性

2-Bromo-3,4-dimethylbenzoic acid is an organic compound with a molecular formula of C9H9BrO2. It is part of the benzoic acid family and has garnered attention due to its potential biological activities. This article reviews the known biological activities, synthesis, and relevant research findings regarding this compound.

- Molecular Weight : 213.07 g/mol

- Melting Point : 188-190 °C

- Solubility : Soluble in organic solvents, moderate solubility in water.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that bromo-substituted benzoic acids can inhibit bacterial growth, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of bromine and methyl groups can enhance the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals. This property is vital in mitigating oxidative stress-related diseases .

Synthesis

The synthesis of this compound typically involves bromination reactions followed by carboxylation processes. A common method includes:

- Bromination : Using bromine or brominating agents on 3,4-dimethylbenzoic acid.

- Purification : Recrystallization from suitable solvents to obtain pure this compound.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-3,4-dimethylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of a pre-substituted benzoic acid precursor. For example, bromination of 3,4-dimethylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., DMF or CCl₄) can yield the target compound . Side reactions, such as over-bromination or demethylation, are minimized by using stoichiometric brominating agents and inert atmospheres. Yield optimization may require monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

- NMR: The aromatic proton environment in this compound will show distinct splitting patterns. For instance, the deshielded proton adjacent to the bromine (C-6) appears as a doublet (J ≈ 2–3 Hz) due to coupling with C-5 hydrogen. Methyl groups at C-3 and C-4 produce singlets in the range δ 2.2–2.5 ppm .

- IR: A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group. Bromine substitution reduces symmetry, leading to unique C-Br stretches (~550–600 cm⁻¹) .

- MS: The molecular ion peak (M⁺) at m/z 244 (C₉H₉BrO₂) and fragment ions (e.g., loss of COOH at m/z 200) distinguish it from isomers like 3-bromo-2,4-dimethylbenzoic acid .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethyl and 2-bromo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing bromine at C-2 activates the aromatic ring for nucleophilic substitution, while the 3,4-dimethyl groups introduce steric hindrance, directing coupling partners to the para position relative to bromine. For Suzuki reactions, optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yield biaryl products with >80% regioselectivity. Computational studies (DFT) suggest the methyl groups stabilize transition states via hyperconjugation .

Q. What strategies resolve contradictions in demethylation or halogen migration observed during derivatization?

Methodological Answer: Contradictory results (e.g., unexpected demethylation during HBr treatment) arise from competing reaction pathways. For example, shows that 48% HBr induces bromine migration in methoxy analogs, whereas HCl-HOAc preserves substituent positions. To mitigate this:

- Use milder acids (e.g., aqueous HCl) for demethylation.

- Monitor reaction progress with LC-MS to detect intermediates.

- Pre-protect reactive sites (e.g., silylation of the carboxylic acid) to prevent side reactions .

Q. How does the substituent pattern affect biological activity compared to analogs like 2-amino-3,4-dimethylbenzoic acid?

Methodological Answer: The bromine atom enhances lipophilicity (logP ~2.5 vs. 1.8 for amino analogs), improving membrane permeability. However, the amino group in analogs enables hydrogen bonding with enzymes (e.g., binding to bacterial dihydrofolate reductase). Comparative bioassays (MIC tests against E. coli) show this compound exhibits weaker antimicrobial activity (MIC >256 µg/mL) than amino-substituted derivatives (MIC ~32 µg/mL) .

Q. Data Analysis & Experimental Design

Q. How to design a kinetic study to compare the hydrolysis rates of this compound under acidic vs. basic conditions?

Methodological Answer:

- Conditions: Use buffered solutions (pH 2–3 for acidic; pH 10–12 for basic) at 25°C.

- Sampling: Withdraw aliquots at intervals (0, 15, 30, 60 min) and quench reactions (e.g., rapid cooling).

- Analysis: Quantify unreacted compound via HPLC (C18 column, UV detection at 254 nm).

- Kinetics: Fit data to pseudo-first-order models (ln[C] vs. time). Expected outcomes: Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the electron-deficient bromine .

Q. What computational methods (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT: Calculate Fukui indices to identify electrophilic (C-2 bromine) and nucleophilic (carboxylic oxygen) sites.

- Molecular Dynamics (MD): Simulate interactions with Pd catalysts to assess binding affinities.

- Solvent Effects: Include implicit solvation models (e.g., COSMO) to predict reaction barriers in DMF vs. THF. Results correlate with experimental yields in cross-coupling reactions .

Q. Contradiction Management in Published Data

Q. How to address discrepancies in reported melting points (e.g., 180°C vs. 170°C) for this compound?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:

属性

IUPAC Name |

2-bromo-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLRKZZSQRBULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。